3-[(3-Nitrophenyl)methoxy]aniline
Description
3-[(3-Nitrophenyl)methoxy]aniline is a substituted aniline derivative featuring a nitro group on the phenyl ring and a methoxy linker connecting the aromatic rings. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
19157-82-5 |
|---|---|
Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methoxy]aniline;hydrochloride |
InChI |
InChI=1S/C13H12N2O3.ClH/c14-11-4-2-6-13(8-11)18-9-10-3-1-5-12(7-10)15(16)17;/h1-8H,9,14H2;1H |
InChI Key |
TXADALCXNMGRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrophenyl)methoxy]aniline typically involves the reaction of 3-nitrobenzyl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the aniline attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification of the product is typically done using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitrophenyl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
3-[(3-Nitrophenyl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Nitrophenyl)methoxy]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. The methoxy group can also participate in these interactions, enhancing the compound’s overall activity. The specific pathways involved depend on the particular application and the target molecules .
Comparison with Similar Compounds
Electronic and Solubility Properties
- Electron Effects: The nitro group (-NO₂) in 3-[(3-Nitrophenyl)methoxy]aniline is strongly electron-withdrawing, while the methoxy linker (-OCH₃) donates electrons.
- Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., ethanol, DMSO). However, notes that bulky substituents like -OCH₃ can reduce crystallinity, complicating purification .
Key Research Findings
Reactivity in Further Modifications
- Schiff Base Formation : The primary amine in this compound can react with carbonyl compounds to form imines, as demonstrated in for N-[(E)-(3-nitrophenyl)methylidene]aniline .
- Polymerization : Analogous to poly(o-anisidine), this compound could undergo oxidative polymerization to create conductive polymers with tailored electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
